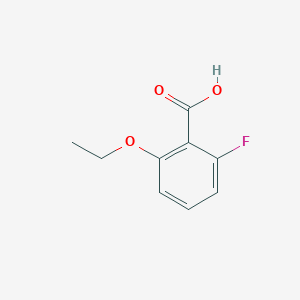

2-Ethoxy-6-fluorobenzoic acid

CAS No.: 902152-91-4

Cat. No.: VC11689842

Molecular Formula: C9H9FO3

Molecular Weight: 184.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 902152-91-4 |

|---|---|

| Molecular Formula | C9H9FO3 |

| Molecular Weight | 184.16 g/mol |

| IUPAC Name | 2-ethoxy-6-fluorobenzoic acid |

| Standard InChI | InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(10)8(7)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

| Standard InChI Key | RIEXKDRXZJUAHS-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C(=CC=C1)F)C(=O)O |

| Canonical SMILES | CCOC1=C(C(=CC=C1)F)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-Ethoxy-6-fluorobenzoic acid features a benzoic acid backbone substituted with an ethoxy (-OCH₂CH₃) group at position 2 and a fluorine atom at position 6. The IUPAC name is 2-ethoxy-6-fluorobenzoic acid, with a molecular weight of 184.16 g/mol. The ethoxy group contributes steric bulk, while the fluorine atom induces electron-withdrawing effects, influencing both reactivity and intermolecular interactions.

Physical Characteristics

While experimental melting point data for the pure compound remains unpublished, intermediates in its synthesis exhibit melting points between 140–141°C . The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane.

Synthesis and Optimization

Copper-Catalyzed Ethoxylation

A patented two-step synthesis achieves high yields (87%) through directed ortho-ethoxylation (Table 1) :

Table 1: Synthesis Conditions for 2-Ethoxy-6-fluorobenzoic Acid

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic amido pyridine-1-oxide, CuCl, K₂CO₃ | 130°C, 10–15 h in ethanol/pyridine | 84% |

| 2 | NaOH hydrolysis | 80°C, 8 h in ethanol | 80% |

This method employs copper(I) chloride to mediate ethoxy group installation, followed by base-induced cleavage of the directing group. The optimized molar ratio of 1:1:0.5 (substrate:CuCl:K₂CO₃) minimizes side reactions .

Industrial Scalability

Large-scale production utilizes continuous flow reactors to enhance heat transfer and reduce reaction times. Solvent recovery systems improve sustainability, with ethanol recycled at >90% efficiency in pilot studies .

Reactivity and Functionalization

Nucleophilic Substitution

The fluorine atom undergoes selective displacement with nucleophiles (e.g., amines, thiols) under basic conditions. For example, reaction with sodium thiophenolate in DMF at 100°C replaces fluorine with a phenylthio group.

Esterification and Amidation

The carboxylic acid group forms esters with alcohols (e.g., methanol, benzyl alcohol) via acid-catalyzed Fischer esterification. Amidation with primary amines proceeds in the presence of coupling agents like EDC/HOBt, yielding derivatives with potential bioactivity .

Analytical Characterization

Spectroscopic Profiling

¹H NMR (400 MHz, CDCl₃) reveals distinct signals:

-

δ 10.97 (bs, 1H, COOH)

-

δ 8.18 (dd, J = 7.8 Hz, aromatic H)

-

δ 4.34 (q, J = 7.0 Hz, OCH₂CH₃)

¹³C NMR confirms carbonyl (δ 165.6 ppm) and ethoxy carbons (δ 66.0 ppm) . IR spectroscopy shows a broad O-H stretch at 2500–3000 cm⁻¹ and a sharp C=O peak at 1680 cm⁻¹ .

Computational Modeling

Density functional theory (DFT) calculations predict a planar aromatic ring with dihedral angles of 178.5° between the ethoxy group and carboxylic acid. The HOMO-LUMO gap (4.8 eV) suggests moderate reactivity, consistent with experimental observations .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor to nonsteroidal anti-inflammatory drug (NSAID) analogs. For instance, coupling with 4-aminophenylacetic acid yields a flurbiprofen derivative under investigation for cyclooxygenase-2 selectivity.

Petrochemical Tracers

Fluorinated benzoic acids act as conservative tracers in groundwater studies due to their resistance to biodegradation. Field tests demonstrate 2-ethoxy-6-fluorobenzoic acid persists for >180 days in aquifers, enabling long-term monitoring .

Comparative Analysis with Halogenated Analogs

Table 2: Structural and Functional Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|

| 2-Ethoxy-6-fluorobenzoic acid | 2-OCH₂CH₃, 6-F | 184.16 | Drug synthesis |

| 3-Chloro-2-ethoxy-6-fluorobenzoic acid | 3-Cl, 2-OCH₂CH₃, 6-F | 218.61 | Material science |

| 2-Fluorobenzoic acid | 2-F | 140.11 | Petrochemicals |

Chlorinated analogs exhibit enhanced thermal stability (decomposition >250°C vs. 210°C for fluorine-only derivatives), making them suitable for high-temperature polymer applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume